molecular formula C27H25N3O3 B11061932 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11061932
M. Wt: 439.5 g/mol
InChI Key: SIKWRNZJWLAKFB-UHFFFAOYSA-N
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Description

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by its unique structure, which includes an indole moiety, a quinoline ring, and a carboxamide group

Preparation Methods

The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and receptors, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell apoptosis. These interactions make the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar compounds to N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include:

The uniqueness of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its combination of the indole and quinoline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C27H25N3O3/c1-17-19(20-10-5-6-11-23(20)29-17)14-15-28-26(32)22-16-21-24(12-7-13-25(21)31)30(27(22)33)18-8-3-2-4-9-18/h2-6,8-11,16,29H,7,12-15H2,1H3,(H,28,32)

InChI Key

SIKWRNZJWLAKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=C(CCCC4=O)N(C3=O)C5=CC=CC=C5

Origin of Product

United States

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